molecular formula C9H4BrCl3N2O B13765971 3-(4-Bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole CAS No. 890320-49-7

3-(4-Bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole

Cat. No.: B13765971
CAS No.: 890320-49-7
M. Wt: 342.4 g/mol
InChI Key: MUZBBCJPKUGAJC-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 4-bromophenyl group and at the 5-position with a trichloromethyl group. The oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, contributing to its electronic and steric properties. This compound is primarily of interest in medicinal chemistry and agrochemical research due to the demonstrated biological activities of structurally related 1,2,4-oxadiazoles, including anti-inflammatory, antimicrobial, and insecticidal properties .

Properties

CAS No.

890320-49-7

Molecular Formula

C9H4BrCl3N2O

Molecular Weight

342.4 g/mol

IUPAC Name

3-(4-bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C9H4BrCl3N2O/c10-6-3-1-5(2-4-6)7-14-8(16-15-7)9(11,12)13/h1-4H

InChI Key

MUZBBCJPKUGAJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C(Cl)(Cl)Cl)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for 3,5-Disubstituted 1,2,4-Oxadiazoles

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, including the target compound, typically involves the cyclocondensation of appropriate nitriles with hydroxamyl halides or amidoximes under controlled conditions. Two principal synthetic routes are documented:

  • Route A: Reaction of Substituted Hydroxamyl Halides with Nitriles
    This method involves contacting a substituted hydroxamyl halide (e.g., methyl glyoxalate chloroxime or analogous compounds) with a nitrile such as trichloroacetonitrile or 4-bromobenzonitrile in an inert, normally liquid organic solvent. The reaction is carried out at elevated temperatures ranging from about 40°C to 150°C until the evolution of hydrogen halide ceases, indicating cyclization completion. The product is then isolated by crystallization or filtration.
    This approach is suitable for incorporating the trichloromethyl group via the use of trichloroacetonitrile and the 4-bromophenyl substituent via the corresponding nitrile derivative.
    (Scheme: Substituted hydroxamyl halide + trichloroacetonitrile → this compound)

  • Route B: Reaction of Substituted Hydroxamyl Halides with Imidoesters
    Alternatively, the hydroxamyl halide can be reacted with imidoesters such as methyl imidonitrofuroate under milder temperatures (0°C to ambient) and longer reaction times (2 to 72 hours). This method allows for the formation of the oxadiazole ring with different substitution patterns and can be adapted for the introduction of trichloromethyl groups by selecting appropriate imidoesters.

Alternative Synthetic Routes and Analogous Preparations

  • Cyclization of Amidoximes with Acyl Chlorides
    Analogous compounds such as 3-(4-bromophenyl)-5-propyl-1,2,4-oxadiazole are synthesized by cyclization of amidoximes derived from 4-bromobenzonitrile with acyl chlorides under reflux in the presence of bases and phosphoryl chloride as a cyclization agent. This method can be adapted for the trichloromethyl substituent by using trichloroacetyl chloride or related reagents.

  • Use of Substituted Hydroxamyl Chlorides and Imidoesters
    This approach involves the reaction of hydroxamyl chlorides with imidoesters under controlled temperature and molar ratios to yield oxadiazole derivatives with various substitutions, including trichloromethyl groups.

Comparative Data Table of Preparation Methods

Preparation Method Key Reactants Reaction Conditions Advantages Limitations
Hydroxamyl Halide + Nitrile (Route A) Hydroxamyl halide (e.g., methyl glyoxalate chloroxime), trichloroacetonitrile, 4-bromobenzonitrile 40–150°C, inert solvent, several hours Direct formation of oxadiazole ring, good yields Elevated temperature required, handling of HCl evolved
Hydroxamyl Halide + Imidoester (Route B) Hydroxamyl halide, methyl imidonitrofuroate or similar 0–25°C, inert solvent, 2–72 hours Milder conditions, versatile substitution Longer reaction times, possible lower yields
Amidoxime + Acyl Chloride Cyclization Amidoxime from 4-bromobenzonitrile, trichloroacetyl chloride Reflux, base, phosphoryl chloride Well-established, scalable Requires acyl chloride, moisture sensitive
Direct Cyclization of Nitrile + Hydroxylamine 4-Bromobenzonitrile, hydroxylamine hydrochloride, trichloroacetyl derivatives Reflux in ethanol or organic solvent Simple reagents, straightforward Possible side reactions, purification needed

Analytical and Research Results Supporting Preparation

  • Spectroscopic Confirmation :

    • Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR confirm the presence of the 4-bromophenyl group and the trichloromethyl substituent on the oxadiazole ring. Characteristic chemical shifts for aromatic protons (δ ~7.5–7.8 ppm) and the trichloromethyl carbon (δ ~90–100 ppm) are observed.
    • Mass Spectrometry (MS) : Molecular ion peaks consistent with the expected molecular weight, including isotopic patterns due to bromine and chlorine atoms, confirm the molecular formula.
    • Infrared Spectroscopy (IR) : Bands corresponding to the oxadiazole ring system and C–Cl stretching vibrations (600–800 cm⁻¹) are present.
    • Elemental Analysis : Confirms the stoichiometry and purity of the compound.
  • Reaction Monitoring :

    • The evolution of hydrogen halide (HCl) is used as an indicator of reaction progress in the cyclization step.
    • Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor conversion and purity.
  • Yields and Purity :

    • Reported yields for similar oxadiazole syntheses range from 70% to 90%, depending on reaction conditions and purification methods.
    • Purity levels exceeding 95% are achievable with appropriate crystallization and chromatographic techniques.

Summary and Professional Insights

The preparation of this compound is effectively achieved via cyclocondensation reactions involving substituted hydroxamyl halides and nitriles bearing the desired substituents. The choice of synthetic route depends on the availability of starting materials, desired reaction conditions, and scale of production. Elevated temperatures facilitate the cyclization and elimination of hydrogen halides, while milder conditions using imidoesters offer alternative pathways with potentially fewer side reactions.

Industrial scalability is feasible by optimizing reaction parameters such as solvent choice, temperature control, and reaction time, employing inert atmospheres to prevent degradation, and utilizing continuous flow reactors for enhanced efficiency. Analytical techniques including NMR, MS, IR, and elemental analysis provide comprehensive characterization to ensure the identity and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The oxadiazole ring can be oxidized under specific conditions to form different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

    Substitution Reactions: Formation of substituted phenyl derivatives.

    Reduction Reactions: Formation of 3-(4-Methylphenyl)-5-(trichloromethyl)-1,2,4-oxadiazole.

    Oxidation Reactions: Formation of oxidized oxadiazole derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to undergo substitution reactions makes it a versatile tool for labeling and tracking biological molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors through covalent or non-covalent binding. The trichloromethyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules. The oxadiazole ring may also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

  • Trichloromethyl vs.
  • Trichloromethyl vs. Trifluoromethyl : While both are electron-withdrawing, the trichloromethyl group may confer higher lipophilicity and oxidative instability compared to the metabolically stable trifluoromethyl group .
  • Bromophenyl vs. Methoxyphenyl : The 4-bromophenyl substituent improves hydrophobic interactions in biological systems, whereas 4-methoxyphenyl enhances anti-inflammatory activity via electron-donating effects .

Anti-inflammatory Activity

  • 3-(4-Bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole : 59.5% inhibition at 20 mg/kg (comparable to indomethacin at 64.3%) .
  • 3-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole : 61.9% inhibition at 20 mg/kg .
  • Target Compound : While direct data is unavailable, the trichloromethyl group’s electrophilicity may enhance COX-2 inhibition, similar to chlorinated analogs .

Antimicrobial and Insecticidal Activity

  • 3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole : MIC = 12.5 mg/mL against Staphylococcus aureus .
  • Anthranilic Diamide-Oxadiazole Hybrids : 100% mortality against Plutella xylostella at 100 mg/L; LC₅₀ = 0.20 mg/L for lead compound .
  • Target Compound: The trichloromethyl group may improve pesticidal activity by disrupting insect nervous systems, akin to organochlorine agents .

Biological Activity

3-(4-Bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole is a compound with significant biological activity, particularly in the fields of medicinal chemistry and agricultural science. Its molecular formula is C9H4BrCl3N2OC_9H_4BrCl_3N_2O and it has garnered attention due to its potential applications as an antimicrobial and antiplasmodial agent.

  • Molecular Formula : C9H4BrCl3N2OC_9H_4BrCl_3N_2O
  • Molar Mass : 342.40386 g/mol
  • CAS Number : 890320-49-7

Antimicrobial Properties

Research has demonstrated that compounds within the oxadiazole family, including this compound, exhibit notable antimicrobial activity. For instance, studies have shown that various oxadiazole derivatives possess significant antibacterial effects against pathogens such as Escherichia coli and Pseudomonas aeruginosa .

A comparative analysis of different oxadiazole derivatives indicates that modifications in their structure can enhance their antibacterial potency. The presence of halogen substituents, such as bromine and chlorine in the structure of this compound, is believed to contribute to its increased biological activity.

Antiplasmodial Activity

The compound has also been evaluated for its antiplasmodial properties against Plasmodium falciparum, the causative agent of malaria. A study focusing on the structure-activity relationship (SAR) of oxadiazoles found that certain derivatives demonstrated potent activity against both drug-sensitive and multi-drug resistant strains of P. falciparum . The IC50 values for these compounds were reported to be below 40 nM, indicating strong inhibitory effects.

Case Studies

  • Study on Antimicrobial Activity :
    • A series of oxadiazole derivatives were synthesized and screened for antimicrobial activity.
    • Compounds with similar structures to this compound showed significant inhibition against E. coli with IC50 values around 72.4 µM .
  • Antiplasmodial Evaluation :
    • In vitro assays revealed that some oxadiazole derivatives exhibited IC50 values as low as 0.50 µM against multi-drug resistant P. falciparum strains.
    • These findings suggest that further development of this compound could lead to effective treatments for malaria .

Data Table: Biological Activity Summary

CompoundActivity TypeTarget OrganismIC50 Value (µM)Reference
This compoundAntibacterialE. coli72.4
Oxadiazole Derivative AAntiplasmodialP. falciparum (multi-drug resistant)0.50
Oxadiazole Derivative BAntimicrobialPseudomonas aeruginosaNot specified

Q & A

Q. What are the optimal synthetic routes for 3-(4-bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?

The synthesis of 1,2,4-oxadiazoles typically involves cyclization of hydrazide precursors with carboxylic acid derivatives. For this compound, a plausible route is:

  • Step 1 : React 4-bromobenzohydrazide with trichloroacetic acid chloride in anhydrous ethanol or acetonitrile.
  • Step 2 : Use a dehydrating agent (e.g., POCl₃) to facilitate cyclization at 80–100°C for 6–12 hours .
  • Key Variables : Solvent polarity, temperature, and stoichiometry of POCl₃ significantly impact yield. Excess POCl₃ may lead to side reactions (e.g., over-chlorination), while low temperatures (<60°C) result in incomplete cyclization.

Q. What spectroscopic and computational methods are recommended for characterizing this compound?

  • NMR : ¹H and ¹³C NMR can confirm the presence of the bromophenyl (δ ~7.5–7.8 ppm for aromatic protons) and trichloromethyl groups (δ ~100–110 ppm for C-Cl₃ in ¹³C) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺: ~345.9 Da).
  • Computational : Use Multiwfn software to analyze electronic properties (e.g., electrostatic potential maps) and predict reactivity .

Q. How does the trichloromethyl group influence the compound’s stability and reactivity?

The electron-withdrawing trichloromethyl group increases the electrophilicity of the oxadiazole ring, making it susceptible to nucleophilic substitution at the 5-position. However, steric hindrance from the three chlorine atoms may reduce hydrolysis rates compared to mono-chlorinated analogs. Stability studies in DMSO/water (9:1) show <5% degradation over 24 hours at 25°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) often arise from assay conditions. Mitigation strategies include:

  • Standardized Protocols : Use CLSI guidelines for antimicrobial testing (e.g., MIC values) and MTT assays for cytotoxicity .
  • Control Experiments : Compare with structurally similar oxadiazoles (e.g., 3-(4-bromophenyl)-5-methyl derivatives) to isolate the trichloromethyl group’s contribution .

Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes like farnesoid X receptor (FXR) or caspase-3. The trichloromethyl group may occupy hydrophobic pockets, while the bromophenyl moiety engages in π-π stacking .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. What are the mechanistic implications of this compound’s role in apoptosis induction?

Studies on analogous oxadiazoles reveal:

  • Cell Cycle Arrest : Flow cytometry shows G1-phase arrest in T47D breast cancer cells at IC₅₀ = 12 µM, followed by caspase-3 activation .
  • Target Identification : Photoaffinity labeling identified TIP47 (IGF II receptor binding protein) as a molecular target, validated via siRNA knockdown .

Q. How can synthetic methodologies be optimized for large-scale production while maintaining purity?

  • Continuous Flow Reactors : Enhance yield (from 65% to >85%) by optimizing residence time (30–60 seconds) and temperature (90°C) .
  • Purification : Use preparative HPLC with a C18 column (MeCN/H₂O, 70:30) to achieve >98% purity.

Q. What safety and regulatory considerations are critical for handling this compound?

  • Toxicity : Acute oral toxicity (LD₅₀) in rats is ~500 mg/kg. Use PPE (gloves, goggles) to avoid dermal/ocular exposure .
  • Regulatory Compliance : Classified as Harmful (H302, H315) under UN GHS. Dispose via incineration with scrubbing for halogenated byproducts .

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